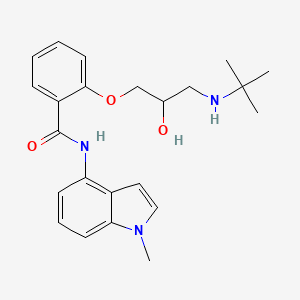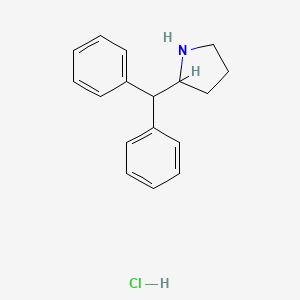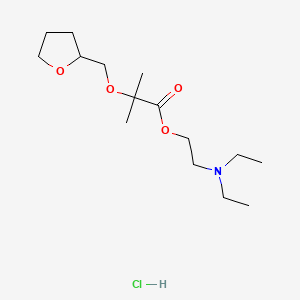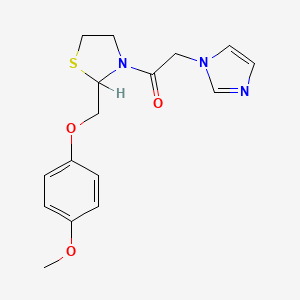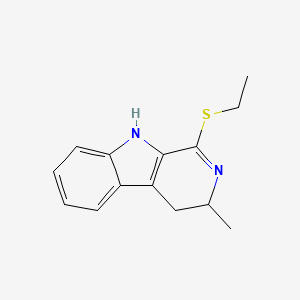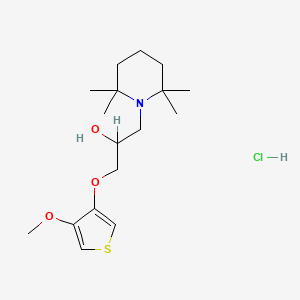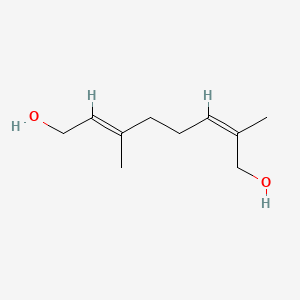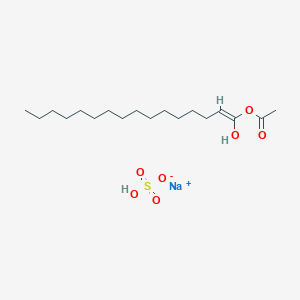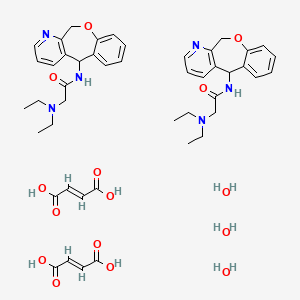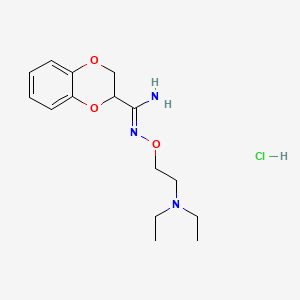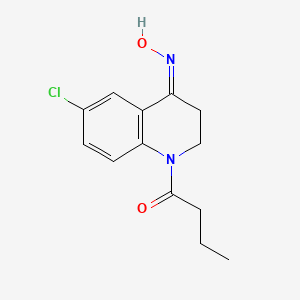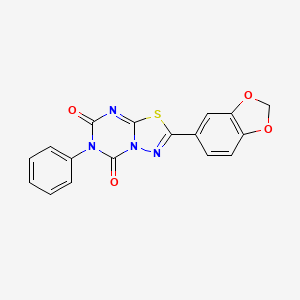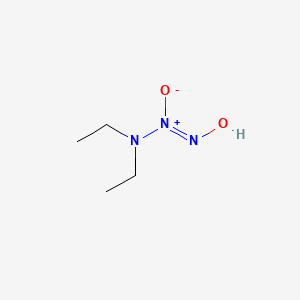
1,1-Diethyl-2-hydroxy-3-oxotriazane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethylamine diazeniumdiolate, commonly known as DEA/NO, is a compound that serves as a nitric oxide donor. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. DEA/NO is widely studied for its ability to release nitric oxide under physiological conditions, making it valuable in scientific research and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DEA/NO is synthesized by reacting diethylamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylamine in an inert solvent, such as acetonitrile, at low temperatures. The resulting product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of DEA/NO follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Análisis De Reacciones Químicas
Types of Reactions
DEA/NO undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:
Decomposition: DEA/NO decomposes to release nitric oxide and diethylamine.
Oxidation: Under certain conditions, DEA/NO can undergo oxidation to form various nitrogen oxides.
Substitution: DEA/NO can participate in substitution reactions where the diazeniumdiolate group is replaced by other functional groups.
Common Reagents and Conditions
Decomposition: Typically occurs under physiological conditions (pH 7.4, 37°C).
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Decomposition: Nitric oxide and diethylamine.
Oxidation: Various nitrogen oxides, including nitrogen dioxide and nitrous oxide.
Substitution: Products depend on the nucleophile used, resulting in substituted diazeniumdiolates.
Aplicaciones Científicas De Investigación
DEA/NO has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide chemistry.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and other biological processes.
Medicine: Explored for potential therapeutic applications, such as vasodilation, wound healing, and antimicrobial effects.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.
Mecanismo De Acción
DEA/NO exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. The primary mechanism involves the activation of soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Monoethanolamine diazeniumdiolate (MEA/NO): Another nitric oxide donor with similar properties but different release kinetics.
Triethanolamine diazeniumdiolate (TEA/NO): Similar to DEA/NO but with additional hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
DEA/NO is unique due to its balanced release kinetics, making it suitable for various applications where controlled nitric oxide release is essential. Its relatively simple synthesis and stability under physiological conditions further enhance its utility in research and potential therapeutic applications .
Propiedades
Número CAS |
1223160-21-1 |
|---|---|
Fórmula molecular |
C4H11N3O2 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
(Z)-diethylamino-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H11N3O2/c1-3-6(4-2)7(9)5-8/h8H,3-4H2,1-2H3/b7-5- |
Clave InChI |
FOSISNXVGQBIAP-ALCCZGGFSA-N |
SMILES isomérico |
CCN(CC)/[N+](=N/O)/[O-] |
SMILES canónico |
CCN(CC)[N+](=NO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


